2-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry Physicochemical Property ADME

Research pain point: N-alkyl substitution in tetrahydroisoquinolines is not interchangeable-linear vs. branched chains alter lipophilicity, receptor affinity, and metabolic stability. This compound provides the specific 2-isopropyl (branched) configuration required for valid SAR. - **Key Differentiator:** Branched N-isopropyl group vs. linear N-ethyl/N-propyl analogs; impacts 5-HT1A binding and beta-adrenergic modulation. - **Application:** Scaffold for constrained adrenergic modulators or lipophilicity-ADME correlation studies. - **Supply:** BenchChem offers research-grade material with documented provenance. Immediate shipping available.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B11916226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=CC=CC=C2C1
InChIInChI=1S/C12H17N/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13/h3-6,10H,7-9H2,1-2H3
InChIKeyUKXXZHBWKKSUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1,2,3,4-tetrahydroisoquinoline Procurement as Research Intermediate


2-Isopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 93627-52-2) is a substituted tetrahydroisoquinoline (THIQ) characterized by a secondary amine core with an isopropyl group on the nitrogen atom [1]. This N-alkyl substitution distinguishes it from the parent THIQ and other simpler N-alkyl homologs. While it serves as a versatile building block and intermediate in medicinal chemistry [2], its specific properties are largely inferred from class-level SAR rather than extensive compound-specific data. The compound is a member of a well-studied class, yet its individual biological profile remains less documented than its 6,7-dioxygenated or 1-substituted counterparts [3]. For procurement, this implies a selection for exploratory SAR or specific synthetic pathways rather than for established, target-defined bioactivity.

Substitution Risks of 2-Isopropyl-THIQ with N-Alkyl Analogs


Generic substitution of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline with other 2-alkyl tetrahydroisoquinolines is not scientifically defensible. The N-alkyl chain length, branching, and associated lipophilicity are key determinants of both physicochemical and pharmacological properties in this class [1]. Early SAR studies demonstrated that toxicity, circulatory effects, and potency are highly sensitive to N-alkyl modifications, with trends differing between normal and iso-alkyl homologs [2]. Specifically, the 2-isopropyl group introduces unique steric bulk and a branched conformation compared to linear 2-ethyl or 2-propyl analogs. This can directly impact target binding affinity, selectivity, metabolic stability, and overall molecular recognition, meaning a compound optimized with the 2-isopropyl group may fail completely if replaced by a seemingly similar N-alkyl derivative.

2-Isopropyl-THIQ Quantitative Comparison to Analogs


Lipophilicity vs. Unsubstituted THIQ

The substitution of the THIQ nitrogen with an isopropyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline. This increase is a calculated property that is critical for predicting membrane permeability and metabolic stability [1]. While direct experimental LogP values for this specific compound are not reported in the primary literature, the calculated LogP (cLogP) demonstrates the principle. Based on standard calculation methods, the cLogP for 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline is approximately 2.85, whereas the cLogP for unsubstituted THIQ is approximately 1.90 [1]. This represents a quantifiable increase in lipophilicity of roughly 0.95 log units, suggesting a nearly 9-fold higher partition coefficient.

Medicinal Chemistry Physicochemical Property ADME

Beta-Adrenoreceptor Partial Agonism in a Trihydroxy Derivative

A 2-isopropyl-substituted derivative, 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline, was synthesized and evaluated as a beta-adrenoreceptor agent. The study found these derivatives to be weak, partial agonists of beta-adrenoreceptors [1]. In contrast, many other THIQ analogs, particularly those with 6,7-dioxygenation, demonstrate more potent agonist or antagonist activity at adrenergic receptors [2]. This suggests that the 2-isopropyl group, in the context of a 4,6,8-trihydroxy substitution pattern, does not confer high potency but rather a specific partial agonist profile.

GPCR Beta-Adrenoreceptor Pharmacology

Missing MAO Inhibitory Data

A series of simple isoquinoline alkaloids were tested as inhibitors of purified human MAO A and B. While this study provides quantitative Ki data for numerous 1,2,3,4-tetrahydroisoquinoline analogs, the 2-isopropyl derivative was not among those evaluated [1]. For comparison, the unsubstituted THIQ and its 2-methyl derivative inhibited MAO B with Ki values of 15 µM and 1 µM, respectively. Stereoselective inhibition of MAO A was observed with several compounds, including salsolidine (Ki = 6 µM). This data gap is a critical differentiator; the absence of published data means its activity in this therapeutically relevant pathway cannot be assumed or extrapolated from other analogs.

Neuropharmacology Enzyme Inhibition MAO

2-Isopropyl-THIQ Research and Industrial Applications


5-HT1A Receptor Ligand Scaffold Exploration

The 2-isopropyl THIQ core can serve as a starting point for the design of novel 5-HT1A receptor ligands. The class-level inference from Section 3 confirms that N-alkyl substitution significantly impacts receptor affinity. Research on related 2-propyl-THIQ derivatives has shown 5-HT1A receptor affinity [1]. Procurement for this scenario would involve synthesizing a small library of 2-isopropyl THIQ derivatives with varied aryl or heteroaryl substitutions at the 1- or 4-positions to map SAR for this specific pharmacophore.

Constrained Beta-Adrenoreceptor Modulators

Based on the supporting evidence of weak beta-adrenoreceptor partial agonism in a 4,6,8-trihydroxy derivative [1], this scaffold is a candidate for the development of novel, constrained beta-adrenergic modulators. The 2-isopropyl group provides a unique steric and lipophilic environment that may confer different receptor subtype selectivity or functional bias compared to more potent 6,7-dihydroxy THIQ analogs. This scenario is best suited for academic or early-stage drug discovery programs exploring underexplored chemical space within the adrenergic receptor family.

Lipophilicity SAR Studies

As established by the class-level inference on lipophilicity, the 2-isopropyl THIQ represents a distinct point on the lipophilicity scale for this scaffold. This makes it an ideal candidate for systematic SAR studies aimed at correlating calculated or measured LogP with in vitro ADME parameters like microsomal stability, permeability (e.g., PAMPA or Caco-2), and plasma protein binding [1]. Procurement for this purpose would support the rational optimization of lead compounds where modulating lipophilicity is a key objective.

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